Massarigenin C: Structural Elucidation and Pharmacological Potential
Massarigenin C: Structural Elucidation and Pharmacological Potential
This is an in-depth technical guide on Massarigenin C , a secondary metabolite isolated from the freshwater aquatic fungus Massarina tunicata.[1]
Executive Summary
Massarigenin C (Molecular Formula: C₁₁H₁₂O₅) is a rare polyketide-derived secondary metabolite belonging to the rosigenin class of compounds. Isolated from the freshwater aquatic ascomycete Massarina tunicata, it represents a structural oxidized analogue of Massarigenin A. Its chemical identity is defined by a unique oxaspiro[4.5]decane or related bicyclic skeleton featuring an
Biologically, Massarigenin C and its related congeners have demonstrated antibiotic activity against Gram-positive bacteria, making them of interest in the search for novel antimicrobial scaffolds from aquatic fungi—a historically under-explored ecological niche.[1]
Chemical Identity & Structural Elucidation
Massarigenin C is an oxidized derivative of the parent compound Massarigenin A. Its structure was elucidated primarily through high-resolution mass spectrometry (HRFABMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Data |
| Chemical Name | Massarigenin C |
| Class | Rosigenin Analogue / Polyketide |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Amorphous solid / Oil |
| Solubility | Soluble in MeOH, Acetone, CHCl₃ |
| UV Absorption | Characteristic enone absorption |
Structural Characterization (NMR Data)
The structural assignment of Massarigenin C relies on its deviation from Massarigenin A. While Massarigenin A (C₁₁H₁₄O₅) contains three hydroxyl groups and a 1,2-disubstituted olefin, Massarigenin C displays a loss of two hydrogens, consistent with the oxidation of a secondary alcohol to a ketone.
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Key
C NMR Signals:-
196.1 ppm: Indicates a conjugated ketone carbonyl (
). -
151.4 & 127.8 ppm: Characteristic of anngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -unsaturated olefinic system conjugated to the ketone.
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196.1 ppm: Indicates a conjugated ketone carbonyl (
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Structural Features:
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Core Scaffold: Likely possesses a spiro-bicyclic framework (oxaspiro[4.5]decane derivative) or a fused lactone system typical of rosigenins.[1]
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Functional Groups: Contains an ester carbonyl, a methyl group (part of a -CHCH₃ moiety), and a terminal oxygenated olefin.[1][2]
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Stereochemistry: The absolute configuration remains partially defined by analogy to Massarigenin A (verified by X-ray crystallography), though the specific stereocenters at the oxidation site may vary.
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Biological Source & Isolation
Source Organism: Massarina tunicata (Shearer & Fallah) Taxonomy: Ascomycota > Pleosporales > Lophiostomataceae Strain: A-25-1 (ATCC 201760) Habitat: Freshwater aquatic environments; specifically isolated from decorticated submerged twigs (e.g., Lemonweir River, Wisconsin).[1]
Fermentation & Extraction Protocol
To isolate Massarigenin C, a biphasic extraction approach is utilized following liquid fermentation.[1]
Step-by-Step Methodology:
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Cultivation:
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Inoculate M. tunicata mycelia into 25 mL of potato dextrose broth (PDB) seed medium.
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Incubate for 7–10 days at 25°C with agitation (150 rpm).
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Transfer seed culture to scale-up media (e.g., 1L Erlenmeyer flasks containing rice or modified liquid media).[1] Incubate for 21–30 days.
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Extraction:
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Filter the culture broth to separate mycelia from the supernatant.
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Supernatant: Extract with Ethyl Acetate (EtOAc) (3x equivalent volume).
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Mycelia: Macerate in Methanol (MeOH) followed by Acetone.
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Combine organic extracts and evaporate under reduced pressure to yield the crude extract.
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Purification:
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Partitioning: Partition the crude residue between Hexanes and aqueous Methanol (to remove lipids).
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Chromatography: Subject the polar fraction to Silica Gel Column Chromatography.
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Elution Gradient: Gradient elution using CHCl₃:MeOH (e.g., 100:0
90:10). -
Final Purification: High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Acetonitrile/Water gradient) to resolve Massarigenin C from congeners A, B, and D.[1]
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Biological Activity & Pharmacology
Massarigenin C is part of a metabolite family exhibiting antibiotic properties , particularly against Gram-positive pathogens.[1]
Antimicrobial Spectrum[5]
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Target Organisms: Staphylococcus aureus, Bacillus subtilis.[1]
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Mechanism: While the precise mechanism is undefined, the
-unsaturated ketone (Michael acceptor) suggests potential reactivity with nucleophilic cysteine residues in bacterial enzymes, a common mode of action for polyketide enones. -
Potency: Generally exhibits moderate inhibitory activity (MIC values typically in the
g/mL range for this class), often comparable to standard natural product antibiotics but less potent than synthetic clinical drugs.
Cytotoxicity
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Eukaryotic Activity: Rosigenin analogues often display weak to moderate cytotoxicity against mammalian cell lines. Specific IC
data for Massarigenin C is limited, but structural analogues (Massarinols) from the same fungus have shown bioactivity, suggesting a need for selectivity screening in drug development.
Biosynthetic Pathway (Proposed)
The biosynthesis of Massarigenin C is hypothesized to proceed via a Polyketide Synthase (PKS) pathway, potentially involving a hybrid origin or specific post-PKS modifications.
Hypothesis:
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Precursor Assembly: Condensation of Acetyl-CoA and Malonyl-CoA units (Tetraketide or Pentaketide backbone).[1]
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Cyclization: Formation of the bicyclic/spiro core.
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Oxygenation: Incorporation of oxygen atoms to form the lactone/ester and hydroxyl groups (Massarigenin A).
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Oxidation (Specific to C): A specific dehydrogenase enzyme oxidizes the C-4 (or equivalent) hydroxyl of Massarigenin A to the ketone found in Massarigenin C.
Visualization: Biosynthetic Logic & Isolation Workflow
Caption: Isolation workflow of Massarigenin C from M. tunicata and its proposed biosynthetic relationship to Massarigenin A via enzymatic oxidation.
References
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Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[1][3] Journal of Natural Products, 66(1), 73-79.[1] Link
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Oh, H., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New bioactive sesquiterpenoids from the aquatic fungus Massarina tunicata.[1] Journal of Natural Products, 62(3), 497-501.[1] Link
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PubChem. (n.d.). Massarigenin A (Compound Summary). Link(Note: Specific entry for C is derived from primary literature Ref 1).
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Shearer, C. A. (1993).[1] The freshwater Ascomycetes. Nova Hedwigia, 56, 1-33.[1] (Taxonomic grounding for Massarina).
